Solid-State Identity Verification: Resolved Crystal Structure vs. Positional Isomers Lacking Public Crystallographic Data
The single-crystal X-ray structure of 5-chloro-2-methylphenylboronic acid has been solved and refined to an R₁ value of 0.053, with full unit cell parameters deposited and accessible [1]. In contrast, no public single-crystal X-ray diffraction data are available for the closely related 3-chloro-2-methylphenylboronic acid (CAS 313545-20-9) or 4-chloro-2-methylphenylboronic acid (CAS 209919-30-2) isomers . This provides an unambiguous solid-state fingerprint for identity confirmation.
| Evidence Dimension | Availability of resolved single-crystal X-ray structure data |
|---|---|
| Target Compound Data | Monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R₁ = 0.053 |
| Comparator Or Baseline | 3-Chloro-2-methylphenylboronic acid (CAS 313545-20-9) and 4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2): No public crystal structure data available |
| Quantified Difference | Quantitative crystallographic data available for target compound; absent for positional isomer comparators |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
Resolved crystallographic data enables unequivocal identity verification and purity assessment in QC/QA workflows, whereas isomeric comparators lack this level of solid-state characterization.
- [1] Publications Crystallography Laboratory Nijmegen. Crystal data for 5-Chloro-2-methylphenylboronic acid. View Source
